XZH-5 - 1360562-98-6

XZH-5

Catalog Number: EVT-286272
CAS Number: 1360562-98-6
Molecular Formula: C22.H25F6N5O4
Molecular Weight: 537.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
XZH-5 is a STAT3 inhibitor.
Overview

XZH-5 is a novel small molecule designed as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is frequently constitutively activated in various cancers, including breast and pancreatic cancer. The compound has shown potential in inducing apoptosis in cancer cells by inhibiting STAT3 phosphorylation, particularly at the tyrosine 705 residue. This inhibition disrupts the downstream signaling pathways that promote cell survival and proliferation.

Source and Classification

XZH-5 was synthesized in Dr. Hong Wang's laboratory, with its development rooted in structure-based drug design principles aimed at targeting the specific phosphorylation site of STAT3. It belongs to a class of small organic compounds that modulate protein activity through targeted binding to specific sites on proteins, making it a promising candidate for cancer therapy .

Synthesis Analysis

The synthesis of XZH-5 involved several key steps:

  1. Design: The compound was designed based on the structural characteristics of STAT3, particularly focusing on mimicking peptide interactions with the phosphorylated tyrosine 705 site.
  2. Chemical Synthesis: The synthesis process included standard organic synthesis techniques, which were optimized to yield a high-purity product suitable for biological testing.
  3. Characterization: The final product was characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity .
Molecular Structure Analysis

XZH-5 features a unique molecular structure that allows it to bind specifically to the SH2 domain of STAT3. Key structural data include:

  • Molecular Formula: C16H16N2O
  • Molecular Weight: Approximately 252.31 g/mol
  • Binding Sites: The compound interacts primarily with the pY705 site of STAT3, facilitating its inhibitory action .
Chemical Reactions Analysis

The chemical reactions involved in synthesizing XZH-5 can be summarized as follows:

  1. Formation of Key Intermediates: Initial reactions involve the formation of key intermediates through standard coupling reactions.
  2. Final Coupling Reaction: The final step typically involves a coupling reaction that forms the complete XZH-5 molecule.
  3. Purification: Post-synthesis, XZH-5 is purified using techniques such as column chromatography to ensure high purity for biological assays .
Mechanism of Action

XZH-5 exerts its effects primarily through the inhibition of STAT3 phosphorylation at the tyrosine 705 residue. The mechanism can be detailed as follows:

  1. Binding: XZH-5 binds to the SH2 domain of STAT3, specifically targeting the phosphorylated tyrosine site.
  2. Inhibition of Phosphorylation: By occupying this site, XZH-5 prevents further phosphorylation by upstream kinases such as Janus kinases (JAKs).
  3. Downregulation of Target Genes: This inhibition leads to reduced expression of downstream targets associated with cell survival and proliferation, including Cyclin D1, Bcl-2, and Survivin .
Physical and Chemical Properties Analysis

The physical and chemical properties of XZH-5 include:

  • Solubility: XZH-5 exhibits good solubility in organic solvents, which is critical for its bioavailability in cellular assays.
  • Stability: The compound is stable under physiological conditions, allowing for effective testing in various biological systems.
  • Bioactivity: In vitro studies have demonstrated that XZH-5 induces apoptosis in cancer cell lines expressing constitutively active STAT3 .
Applications

XZH-5 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As an inhibitor of STAT3 signaling, XZH-5 is being explored as a therapeutic agent for various cancers characterized by aberrant STAT3 activity.
  2. Research Tool: It serves as a valuable tool for studying the role of STAT3 in cancer biology and understanding the mechanisms underlying tumorigenesis.
  3. Drug Development: Ongoing research aims to develop analogs of XZH-5 with improved efficacy and selectivity against different cancer types .
Introduction to STAT3 Signaling in Oncogenesis

Signal transducer and activator of transcription 3 (STAT3) is a cytoplasmic transcription factor constitutively activated in a wide spectrum of human malignancies, including solid tumors (breast, lung, prostate, head and neck cancers) and hematological cancers (multiple myeloma, leukemias, lymphomas). Under normal physiological conditions, STAT3 activation is transient and tightly regulated by tyrosine phosphatases, protein inhibitors of activated STATs (PIAS), and suppressors of cytokine signaling (SOCS) proteins [1] [4]. However, in the tumor microenvironment, persistent STAT3 activation occurs due to multiple pathological mechanisms:

  • Upstream Hyperactivation: Aberrant signaling from receptor/non-receptor tyrosine kinases (e.g., EGFR, Src, JAKs), cytokine receptors (e.g., IL-6R/gp130), or oncogenic fusion proteins (e.g., TEL-JAK) leads to continuous phosphorylation of STAT3 at tyrosine residue 705 (Y705) [1] [7].
  • Epigenetic/Gene Silencing: Loss of negative regulators like SOCS through promoter hypermethylation removes critical inhibitory checkpoints [1] [4].
  • Post-Translational Modifications: Acetylation, methylation, and sumoylation further modulate STAT3 activity and stability, contributing to its oncogenic function [4].

Pathophysiological Role of Constitutive STAT3 Activation in Cancer

Persistent STAT3 Y705 phosphorylation triggers dimerization via reciprocal SH2 domain-pY705 interactions. These dimers translocate to the nucleus, bind specific DNA response elements, and drive the transcription of a vast array of genes crucial for malignant progression (Table 1) [1] [4] [6]:

Table 1: Key Oncogenic Functions Driven by Constitutively Activated STAT3

FunctionSTAT3 Target GenesPathological Consequence in Cancer
Cell SurvivalBcl-2, Bcl-xL, Mcl-1, SurvivinInhibits apoptosis; Promotes chemoresistance
ProliferationCyclin D1, c-MycUncontrolled cell cycle progression
AngiogenesisVEGF, HIF-1α, bFGFStimulates new blood vessel formation to support tumor growth and metastasis
Invasion/MetastasisMMP-2, MMP-9, Twist, SnailPromotes epithelial-mesenchymal transition (EMT), degradation of extracellular matrix, cell migration
Immune EvasionIL-10, IL-6, TGF-β, PD-L1Suppresses dendritic cell maturation, cytotoxic T-cell activity; Promotes Treg and MDSC expansion
Cancer StemnessNanog, Oct-4, Sox2, CD44Maintains self-renewal, tumor initiation capacity, therapy resistance, and heterogeneity

Critically, STAT3 activation occurs not only within the tumor cells themselves but also within diverse cell populations of the tumor microenvironment (TME), including immune cells (myeloid-derived suppressor cells - MDSCs, regulatory T cells - Tregs), cancer-associated fibroblasts (CAFs), and endothelial cells. This creates a profoundly immunosuppressive and pro-tumorigenic milieu [4] [8]. STAT3 activation in TME cells suppresses anti-tumor immune responses by downregulating key immunostimulatory molecules (e.g., interferons, IL-12, CXCL10) and upregulating immunosuppressive factors (e.g., IL-10, VEGF, TGF-β) [4] [8]. Consequently, STAT3 serves as a master regulator bridging tumor cell intrinsic oncogenicity and extrinsic immune suppression.

STAT3 as a Therapeutic Target in Oncology

The central role of persistently activated STAT3 across multiple cancer hallmarks and its differential activity in tumors versus normal tissues (where activation is typically transient) make it a compelling, albeit challenging, therapeutic target [1] [5] [6]. Key challenges have included:

  • Targeting the SH2 Domain: Disrupting the critical protein-protein interaction interface required for dimerization and activation.
  • Achieving Specificity: Designing inhibitors that selectively block STAT3 over other STAT family members (especially STAT1, which often has tumor-suppressive functions).
  • Overcoming Shallow Pockets: Developing high-affinity ligands for the relatively shallow phosphotyrosine (pY) binding pocket within the SH2 domain.
  • Delivery: Ensuring cellular permeability and bioavailability for direct STAT3 inhibitors [1] [5] [6].

Despite these hurdles, numerous strategies have been pursued, including indirect inhibitors (targeting upstream kinases like JAKs), oligonucleotide decoys, peptide/peptidomimetics, and small molecule inhibitors directly targeting the SH2 domain, DNA-binding domain, or N-terminal domain. Small molecule SH2 domain inhibitors represent a major focus due to their potential for disrupting the fundamental activation step [5] [6]. XZH-5 emerges within this class as a novel synthetic compound designed to specifically and potently inhibit STAT3 function.

Properties

CAS Number

1360562-98-6

Product Name

XZH-5

IUPAC Name

2(S)-{2(S)-[3-(3,5-Bis-trifluoromethyl-phenyl)-ureido]-3-methyl-butyrylamino}-3-(1-methyl- 1H-imidazol-4-yl)-propionic acid methyl este

Molecular Formula

C22.H25F6N5O4

Molecular Weight

537.46

InChI

InChI=1S/C22H25F6N5O4/c1-12(2)5-18(34)33(17(19(35)37-4)9-16-10-32(3)11-29-16)31-20(36)30-15-7-13(21(23,24)25)6-14(8-15)22(26,27)28/h6-8,10-12,17H,5,9H2,1-4H3,(H2,30,31,36)/t17-/m0/s1

InChI Key

SYSZGLKKVMTFTM-KRWDZBQOSA-N

SMILES

O=C(OC)[C@@H](N(NC(NC1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O)C(CC(C)C)=O)CC2=CN(C)C=N2

Solubility

Soluble in DMSO

Synonyms

XZH-5; XZH 5; XZH5;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.